molecular formula C16H25N5O2S B5563418 5-ethyl-2,3-dimethyl-N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine

5-ethyl-2,3-dimethyl-N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B5563418
M. Wt: 351.5 g/mol
InChI Key: QBEOOPASRWTRCC-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a pyrrolidine ring , a pyrazolo[1,5-a]pyrimidine core , and a sulfonyl group . These groups are common in many biologically active compounds and are often used in drug discovery .


Synthesis Analysis

While specific synthesis methods for this compound were not found, general methods for synthesizing similar compounds involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed rings . For example, pyrrolidine rings can be constructed from different cyclic or acyclic precursors . Pyrazolo[1,5-a]pyrimidines can be synthesized through various pathways .


Molecular Structure Analysis

The molecular structure of this compound likely involves a five-membered pyrrolidine ring, a pyrazolo[1,5-a]pyrimidine core, and a sulfonyl group . The pyrrolidine ring is a saturated nitrogen heterocycle , and the pyrazolo[1,5-a]pyrimidine is a fused, rigid, and planar N-heterocyclic system .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of pyrazolo[1,5-a]pyrimidines and related compounds often involves cyclocondensation reactions, microwave irradiation, or other specialized chemical synthesis techniques. These methods aim to introduce specific functional groups that could be relevant for biological activity or for further chemical modifications. The chemical properties, such as solubility, stability, and reactivity, of these compounds are crucial for their potential applications in various fields of research (Deohate & Palaspagar, 2020).

Antimicrobial and Anticancer Applications

Some derivatives of pyrazolo[1,5-a]pyrimidines have shown significant antimicrobial and anticancer activities. The structure-activity relationship studies help in understanding how different substitutions on the pyrazolo[1,5-a]pyrimidin-7-amine core affect its biological activity. For instance, novel pyrazolo[3,4-d]pyrimidines derivatives have been evaluated as anticancer and anti-5-lipoxygenase agents, showing promise in the development of new therapeutic agents (Rahmouni et al., 2016).

Potential as Serotonin Receptor Antagonists

Another area of research interest is the development of pyrazolo[1,5-a]pyrimidine derivatives as serotonin 5-HT6 receptor antagonists. These compounds could have implications in treating various neurological disorders, showcasing the versatility of this chemical scaffold in drug discovery (Ivachtchenko et al., 2011).

Advanced Materials and Catalysis

Beyond biomedical applications, pyrazolo[1,5-a]pyrimidines and related compounds have also been explored in the context of materials science and catalysis. For example, their use in synthesizing heterocyclic compounds that could serve as advanced materials or catalysts in organic reactions demonstrates the broad potential of these molecules (Rahmani et al., 2018).

properties

IUPAC Name

5-ethyl-2,3-dimethyl-N-(2-pyrrolidin-1-ylsulfonylethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N5O2S/c1-4-14-11-15(21-16(18-14)12(2)13(3)19-21)17-7-10-24(22,23)20-8-5-6-9-20/h11,17H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBEOOPASRWTRCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(C(=NN2C(=C1)NCCS(=O)(=O)N3CCCC3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-ethyl-2,3-dimethyl-N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine

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